

Technical Support Center: SHR-1819 Preclinical Immunogenicity

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Compound of Interest		
Compound Name:	CDD-1819	
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This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the immunogenicity of SHR-1819 in animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is SHR-1819 and why is immunogenicity a concern in preclinical studies?

SHR-1819 is a humanized monoclonal antibody that targets the human interleukin-4 receptor alpha (IL-4R α).[1][2] By blocking IL-4R α , SHR-1819 effectively inhibits the signaling of both IL-4 and IL-13, key cytokines in type 2 inflammatory diseases.[1][2] Immunogenicity, the propensity of a therapeutic protein to elicit an immune response in the host, is a concern because the development of anti-drug antibodies (ADAs) can impact the pharmacokinetics, efficacy, and safety of SHR-1819.[3] In preclinical animal models, ADAs can lead to rapid clearance of the antibody, neutralization of its therapeutic effect, and potentially adverse events like anaphylaxis, thereby confounding the interpretation of study results.[3]

Q2: How was SHR-1819 designed to have low immunogenicity?

SHR-1819 was developed through a process of humanization.[1][2] This involves grafting the complementarity-determining regions (CDRs) from a murine antibody, which provide the specificity for IL-4Rα, onto a human antibody framework.[4][5] This approach reduces the presence of foreign protein sequences, making the antibody less likely to be recognized as







non-self by the immune system.[4] Further protein engineering strategies, such as deimmunization, may also be employed to remove potential T-cell epitopes.

Q3: What animal model is most appropriate for studying the efficacy and immunogenicity of SHR-1819?

Preclinical studies for SHR-1819 have effectively utilized human IL-4/IL-4Rα double humanized (B-hIL4/hIL4RA) transgenic mice.[1][2][6] Since SHR-1819 specifically targets human IL-4Rα, these transgenic models, which express the human receptor, are essential for evaluating its biological activity.[6][7] These models allow for the assessment of efficacy in relevant disease contexts, such as atopic dermatitis and asthma, while also providing a system to monitor for potential immunogenicity against the humanized antibody.[1][6]

Q4: What are the key indicators of an immunogenic response to SHR-1819 in animal models?

Key indicators of an immunogenic response include:

- Altered Pharmacokinetic (PK) Profile: An unexpected rapid clearance of SHR-1819 from circulation can suggest the presence of ADAs.
- Reduced Efficacy: A diminished or complete loss of the expected therapeutic effect, such as
 a failure to reduce inflammatory markers, may indicate neutralizing ADAs.
- Adverse Events: While less common in preclinical studies, signs of hypersensitivity or anaphylaxis upon dosing can be a strong indicator of a significant immune response.[3]
- Presence of Anti-Drug Antibodies (ADAs): Direct measurement of ADAs in serum samples is the most definitive indicator of an immunogenic response.

Troubleshooting Guide

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Observed Issue	Potential Cause	Recommended Action
High variability in SHR-1819 serum concentrations between animals.	Development of ADAs in a subset of animals, leading to increased clearance.	1. Screen serum samples for the presence of ADAs using a bridging ELISA. 2. Analyze PK data to correlate drug levels with ADA status. 3. Consider using immunosuppressive co- treatments, such as low-dose methotrexate, in a pilot study to assess the impact on ADA formation.[4]
Loss of SHR-1819 efficacy over time with repeated dosing.	Formation of neutralizing ADAs that block the binding of SHR-1819 to IL-4Rα.	1. Perform a neutralizing antibody (NAb) assay to determine if the detected ADAs are neutralizing. 2. Evaluate different dosing regimens (e.g., higher dose, less frequent administration) which may modulate the immune response.
False positive results in the ADA assay.	Interference from the soluble dimeric target (IL-4Rα) in the sample.[8]	1. Optimize the ADA assay by implementing a sample pretreatment step, such as acid dissociation, to disrupt the binding of SHR-1819 to its target.[8] 2. Incorporate an immunodepletion step to remove the target from the matrix before analysis.[8]
Inconsistent results in the bridging ADA ELISA.	Issues with reagents, plate washing, or pipetting technique.	1. Ensure all reagents are fresh and properly prepared. 2. Optimize the plate washing procedure to minimize background signal. 3. Use calibrated pipettes and ensure



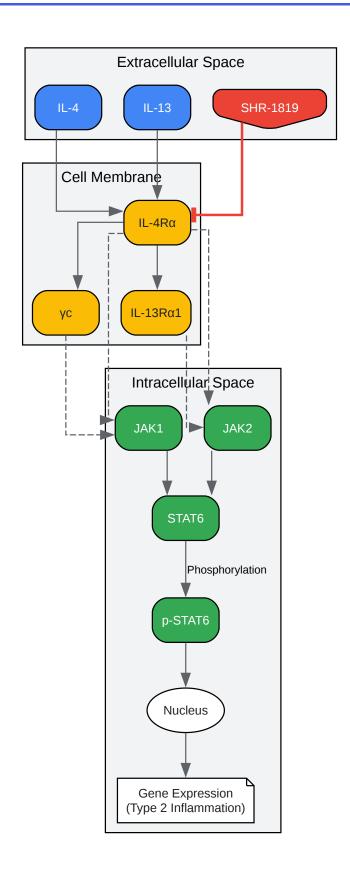


thorough mixing of all solutions.[9]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by SHR-1819 and a typical experimental workflow for inducing an atopic dermatitis model in hIL-4/hIL-4R α transgenic mice.

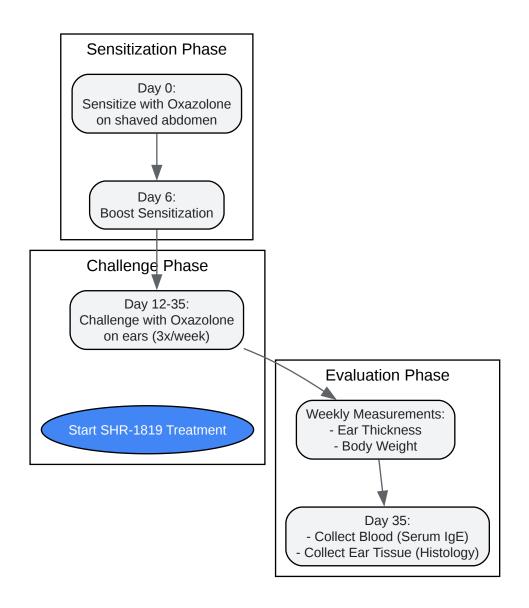




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Caption: SHR-1819 blocks IL-4 and IL-13 signaling by binding to IL-4Ra.





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